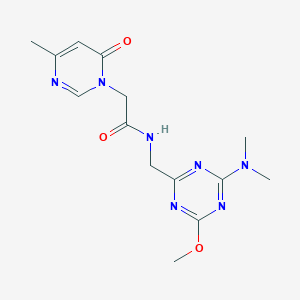

![molecular formula C19H17N3O3S B3007545 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326845-73-1](/img/structure/B3007545.png)

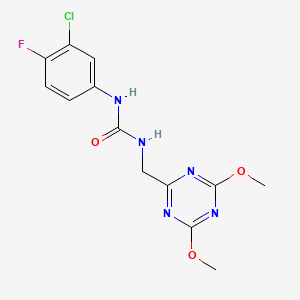

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is a heterocyclic compound that has been studied for various biological activities. The structure of the compound suggests that it may have potential as a ligand for biological receptors or as a core structure for pharmaceutical development due to the presence of multiple aromatic systems and potential for varied substitution.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine-2,4-dione derivatives has been explored in several studies. For instance, the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists were discussed, highlighting the importance of specific substituents for receptor binding activity . Another study focused on the synthesis of novel pyrimidine derivatives for the formation of hydrogen-bonded supramolecular assemblies . Although the exact synthesis of the compound is not detailed, these studies provide insight into the synthetic routes that could be employed for similar compounds.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the core structure can significantly affect the binding affinity to receptors, as seen in the SAR study of GnRH receptor antagonists . The molecular structure also plays a role in the formation of supramolecular assemblies, as demonstrated by the co-crystallization of pyrimidine derivatives with crown ethers .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives can undergo various chemical reactions. For example, the reaction of azido compounds with active methylene nitriles leads to the formation of triazolo-fused thieno[3,2-d]pyrimidines . The antiviral evaluation of some pyrimidine derivatives synthesized through the reaction of azido-uracil with ethyl acetoacetate indicates the potential for these compounds to be modified for specific biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solubility, melting points, and stability, which are important for the development of pharmaceutical agents. The antimicrobial activity of certain thieno[2,3-d]pyrimidine derivatives has been studied, showing that the presence of specific substituents can lead to biological activity against various bacterial strains10.

科学的研究の応用

Synthesis and Structural Insights

Synthesis of Thiazolo- and Oxazolo[5,4-d]pyrimidines : A study by Hurst, Atcha, and Marshall (1991) detailed the synthesis of oxazolo[5,4-d]pyrimidines through the reaction of 5-acylaminopyrimidines with phosphorus oxychloride, showcasing the compound's role in the formation of these derivatives (Hurst, Atcha, & Marshall, 1991).

Ring Cleavage Reactions : Kinoshita et al. (1989) explored the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, leading to the formation of various products including pyrimidines, indicating the compound's potential in complex chemical transformations (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Molecular and Crystal Structures : Trilleras et al. (2009) analyzed the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing insights into the hydrogen bonding and pi-pi stacking interactions, crucial for understanding the compound's chemical behavior (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Synthesis of 5,5'-Methylenebispyrimidine Derivatives : Kinosita, Tanaka, and Furukawa (1986) described the synthesis of derivatives related to the compound's family, emphasizing the process of creating 5,5'-methylenebispyrimidine derivatives and their subsequent reactions, illustrating the compound's utility in synthesizing complex molecules (Kinosita, Tanaka, & Furukawa, 1986).

GnRH Receptor Antagonists : Guo et al. (2003) synthesized thieno[2,3-d]pyrimidine-2,4-diones as potent GnRH receptor antagonists, demonstrating the compound's potential in treating reproductive diseases. The study highlighted the importance of specific substituents for receptor binding activity (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

Heteroaromatic Azido Compounds : Westerlund (1980) prepared 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showcasing the compound's role in generating triazole-fused compounds and discussing their structural aspects (Westerlund, 1980).

特性

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-11-5-4-6-14(9-11)22-18(23)17-16(7-8-26-17)21(19(22)24)10-15-12(2)20-25-13(15)3/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYCAWPUAMQRTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(ON=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

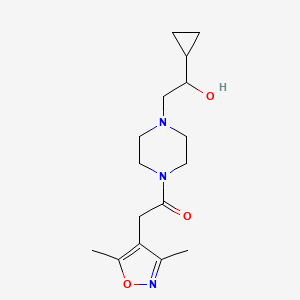

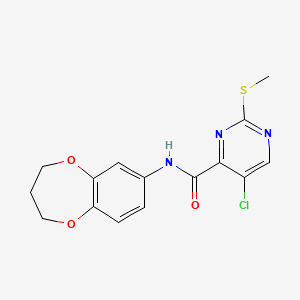

![N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007462.png)

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)

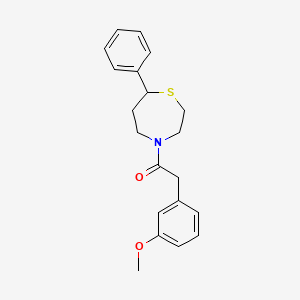

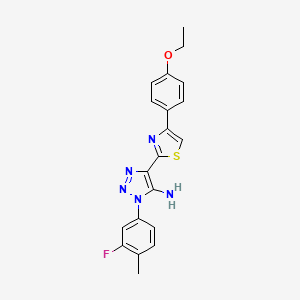

![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)

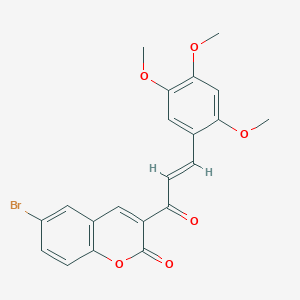

![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)

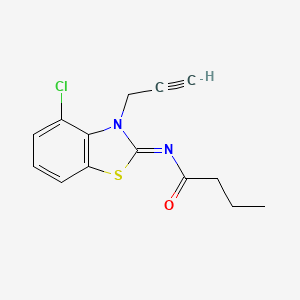

![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)